molecular formula C10H12BrClN2 B13554229 1-(5-Bromo-2-chlorophenyl)piperazine

1-(5-Bromo-2-chlorophenyl)piperazine

Cat. No.: B13554229
M. Wt: 275.57 g/mol
InChI Key: ZUTPPYHCRNJLCX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)piperazine is a chemical compound of significant interest in advanced pharmaceutical research and development. As a substituted phenylpiperazine, it serves as a critical synthetic intermediate and building block for the discovery and synthesis of novel active pharmaceutical ingredients (APIs) . Compounds within the phenylpiperazine class are frequently investigated for their activity on various serotonin receptors, such as 5-HT2C, which are key targets in research for a range of neurological and psychiatric conditions . The specific bromo- and chloro- substitutions on the phenyl ring of this reagent are designed to provide unique electronic and steric properties, which can be leveraged to explore structure-activity relationships and optimize the potency and selectivity of candidate drug molecules . Researchers utilize this compound in rigorous preclinical studies, including in vitro and in vivo experiments, to further the understanding of receptor interactions and signaling pathways. Strict handling procedures should be followed. This product is intended for use by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for human, veterinary, or household use.

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)piperazine

InChI

InChI=1S/C10H12BrClN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

ZUTPPYHCRNJLCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from 5-bromo-2-chloroaniline or related halogenated anilines.
  • Formation of the piperazine ring by reaction with bis(2-chloroethyl)amine or piperazine derivatives.
  • Nucleophilic substitution reactions to introduce the piperazine moiety onto the aromatic ring.

The key challenge is to maintain the integrity of the halogen substituents (bromo and chloro) during the reaction and to achieve high purity and yield.

Stepwise Preparation Example

A representative synthetic route adapted from related compounds (e.g., 1-(3-chlorophenyl)piperazine) involves the following steps:

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Preparation of bis(2-chloroethyl)amine hydrochloride Chlorination of diethanolamine with thionyl chloride in xylene High (not specified) Xylene solvent, reflux conditions
2 Reaction of 5-bromo-2-chloroaniline with bis(2-chloroethyl)amine hydrochloride Heating mixture in xylene at reflux (approx. 140-145°C) with p-toluenesulfonic acid catalyst ~85 (based on analogues) Reaction monitored by TLC; product crystallizes upon cooling
3 Cyclization to form this compound Intramolecular ring closure under heating conditions Moderate to high Purification by filtration and washing with chilled solvents

This approach is analogous to the synthesis of 1-(3-chlorophenyl)piperazine hydrochloride described in patent CN104402842A and related literature, where 3-chloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride under reflux in aromatic solvents to yield the piperazine intermediate.

Alternative Direct Piperazine Substitution

Alternatively, direct nucleophilic substitution of 5-bromo-2-chlorophenyl halides with piperazine can be performed:

  • 5-Bromo-2-chlorophenyl halide (e.g., bromide or chloride) is reacted with piperazine under basic conditions.
  • Solvents like dimethylbenzene (xylene) or acetone are used.
  • Reaction temperatures range from ambient to reflux depending on reactivity.
  • The reaction may be catalyzed or facilitated by bases such as sodium hydroxide or potassium carbonate.

This method is supported by analogous syntheses of substituted phenylpiperazines where halogenated anilines or benzyl halides are reacted with piperazine derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Reaction
Solvent Xylene, chloroform, acetone, dimethylbenzene Solvent choice affects solubility and reaction rate; aromatic solvents favor ring closure
Temperature 0–145 °C (step-dependent) Higher temperatures promote cyclization but risk dehalogenation
Reaction Time 4–24 hours Longer times improve conversion but may increase side products
Catalyst/Additives p-Toluenesulfonic acid, bases like NaOH Catalysts improve reaction rate and yield
Work-up Cooling to 0–5 °C, filtration, washing with chilled solvents Enhances crystallization and purity

Analytical and Purity Data

  • The product is typically isolated as a crystalline solid.
  • Purity is confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods.
  • Yields reported for analogous compounds range from 70% to 85%.
  • Infrared (IR) spectra show characteristic aromatic C-H stretches and piperazine ring vibrations.
  • Nuclear Magnetic Resonance (NMR) confirms substitution pattern and ring formation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Advantages Disadvantages
Stepwise synthesis via bis(2-chloroethyl)amine 5-Bromo-2-chloroaniline, diethanolamine Thionyl chloride, p-toluenesulfonic acid Xylene Reflux (140-145 °C) ~80-85 High purity, scalable Multiple steps, longer time
Direct nucleophilic substitution 5-Bromo-2-chlorophenyl halide, piperazine NaOH or base Acetone or dimethylbenzene 25–110 °C 70-80 Simpler, fewer steps Possible side reactions, moderate yield

Research Findings and Considerations

  • The preservation of halogen substituents during synthesis is critical for the biological activity of the compound.
  • Mild reaction conditions and choice of solvent can minimize side reactions such as dehalogenation or over-alkylation.
  • Purification by crystallization and washing with cold solvents improves product quality.
  • Analytical characterization (NMR, IR, melting point) is essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Substituent Position : The 2-chloro substituent in the target compound may sterically hinder interactions with receptors compared to mCPP’s 3-chloro or TFMPP’s 3-CF₃ groups, which are meta-positioned .

Receptor Binding and Selectivity

  • mCPP : Primarily acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats via serotonergic pathways .
  • TFMPP : Selective for 5-HT1B receptors (65-fold selectivity over 5-HT1A) and used to study serotonin-mediated behaviors .
  • This compound : Predicted to exhibit mixed 5-HT receptor activity due to dual halogen substituents. The bromine may enhance binding affinity but reduce selectivity compared to mCPP or TFMPP .

Cytotoxicity

  • Analogs like 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) show potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the µM range .

Physicochemical Properties

  • Solubility : Bromine and chlorine substituents increase hydrophobicity (logP ~2.5–3.5), reducing aqueous solubility compared to methoxy-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine, logP ~1.8) .
  • Stability : Halogenated arylpiperazines like mCPP and TFMPP exhibit moderate metabolic stability, undergoing CYP2D6-mediated hydroxylation . The bromine in the target compound may slow oxidation, prolonging half-life.

Metabolic and Toxicological Profiles

  • Metabolism : Arylpiperazines undergo N-dealkylation (CYP3A4) and hydroxylation (CYP2D6). Bromine’s size may impede enzymatic access, reducing clearance rates compared to chlorine or CF₃ groups .
  • Toxicity : mCPP and TFMPP are associated with neurotoxicity at high doses, while brominated analogs may pose hepatotoxic risks due to slower elimination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 1-(5-Bromo-2-chlorophenyl)piperazine?

  • Methodological Answer : The synthesis typically involves coupling halogenated benzyl halides with piperazine under reflux in solvents like ethanol or toluene. For example, 1-(2-fluorobenzyl)piperazine derivatives were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using CuSO₄·5H₂O and sodium ascorbate as catalysts, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . Characterization relies on elemental analysis, NMR, and UV-Vis spectroscopy. Modifications, such as β-cyclodextrin inclusion, reduce toxicity but may lower bioactivity .

Q. How can capillary electrophoresis (CE) and Raman spectroscopy be optimized for detecting halogenated piperazine derivatives?

  • Methodological Answer : CE with UV detection at 236 nm effectively separates chlorophenylpiperazine isomers (e.g., oCPP, mCPP, pCPP) in confiscated samples. Internal standards like p-tolylpiperazine improve quantification . Raman microspectroscopy (20 mW laser power, 128–256 scans) distinguishes isomers (e.g., 3-CPP vs. 4-CPP) via multivariate analysis (PCA/LDA) of spectral peaks, enabling forensic identification without degradation .

Q. What structure-activity relationships (SAR) govern halogen substitution in piperazine derivatives?

  • Methodological Answer : Halogen position (meta vs. para) and electronegativity (Br vs. Cl) significantly impact receptor binding. For instance, 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine shows enhanced antimicrobial activity due to steric and electronic effects from the bromine-chlorine pairing. Fluorine substitution (e.g., 1-(2-Fluoro-benzyl)piperazine) improves metabolic stability compared to chlorine analogs .

Q. What experimental models assess the toxicity profile of halogenated piperazines?

  • Methodological Answer : Rodent models (e.g., infiltration anesthesia studies) evaluate acute toxicity. Modified derivatives with β-cyclodextrin exhibit reduced toxicity (LD₅₀ > 500 mg/kg) but lower bioactivity, highlighting a trade-off between safety and efficacy . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) quantify anticancer potential, with IC₅₀ values varying by halogen substitution .

Advanced Research Questions

Q. How do structural modifications reconcile contradictions between predicted and observed biological activity?

  • Methodological Answer : Computational docking may overestimate activity if steric hindrance or solvent interactions are neglected. For example, β-cyclodextrin-modified piperazines show reduced antiplatelet activity despite in silico predictions, attributed to hindered receptor access . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical to resolve discrepancies .

Q. What molecular docking strategies optimize piperazine derivatives for kinase inhibition?

  • Methodological Answer : Docking into Plasmodium PKG and PI4K revealed that a basic piperazine amide in this compound analogs forms H-bonds with catalytic lysine (Lys563 in PKG) and aspartate (Asp675), enhancing inhibition. Neutral morpholine substitutions reduce activity due to unfavorable electrostatic interactions, guiding SAR refinement .

Q. How can synthesis scalability be improved for halogenated piperazines without compromising purity?

  • Methodological Answer : Continuous flow reactors minimize side reactions in multi-step syntheses. For example, coupling 5-bromo-2-chlorobenzyl chloride with piperazine in a PTFE membrane contactor (20–50°C, 1–2 bar) improves yield (>85%) and reduces solvent waste. In-line FTIR monitors reaction progress .

Q. What role does piperazine play in CO₂ capture systems, and how is its stability quantified?

  • Methodological Answer : Piperazine enhances CO₂ absorption in K₂CO₃ solvents by promoting bicarbonate formation. Thermal stability assays (TGA/DSC) show degradation onset at 150°C, while NMR tracks solvent loss (<5% over 100 cycles). Co-solvents like MDEA mitigate vapor pressure issues .

Q. Which advanced structural analysis techniques elucidate piperazine inclusion complexes?

  • Methodological Answer : Hirshfeld surface analysis of piperazine-β-cyclodextrin complexes quantifies non-covalent interactions (e.g., C–H⋯O, Br⋯π). X-ray crystallography (CCDC deposition) reveals cavity occupancy ratios, while DSC confirms thermal stability up to 200°C .

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